molecular formula C18H27N3O B13084253 2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one

2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one

Cat. No.: B13084253
M. Wt: 301.4 g/mol
InChI Key: MKTFKZXKTYBMSP-JRZJBTRGSA-N
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Description

2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one is a chiral piperidine derivative featuring a benzyl(cyclopropyl)amino substituent at the 3-position of the piperidine ring and a 2-aminopropan-1-one moiety. Its molecular formula is C17H25N3O (molecular weight: 287.41 g/mol) .

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C18H27N3O/c1-14(19)18(22)20-11-5-8-17(13-20)21(16-9-10-16)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14?,17-/m0/s1

InChI Key

MKTFKZXKTYBMSP-JRZJBTRGSA-N

Isomeric SMILES

CC(C(=O)N1CCC[C@@H](C1)N(CC2=CC=CC=C2)C3CC3)N

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl and cyclopropyl groups, and the final amination step. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs and their inferred pharmacological or physicochemical properties based on substituent differences and molecular frameworks.

Core Heterocycle Comparison: Piperidine vs. Pyrrolidine

A closely related compound, (S)-2-amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS 1401665-37-9), shares identical substituents (benzyl-cyclopropyl-amino and 2-aminopropanone) but replaces the piperidine (6-membered ring) with a pyrrolidine (5-membered ring) .

  • Piperidine derivatives (6-membered rings) generally exhibit greater conformational flexibility, which may enhance binding to larger receptor pockets.
Property Target Compound (Piperidine) Pyrrolidine Analog
Molecular Formula C17H25N3O C17H25N3O
Molecular Weight 287.41 g/mol 287.41 g/mol
Heterocycle Size 6-membered 5-membered
Conformational Rigidity Moderate High (due to ring strain)

Substituent-Driven Comparisons

CP99994 [(+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine]
  • Key Differences: CP99994 lacks the cyclopropyl group and 2-aminopropanone moiety but includes a 2-methoxybenzylamino group. Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration compared to cyclopropyl .
  • Structural Implications : The absence of cyclopropyl in CP99994 likely reduces steric hindrance, favoring interactions with flat aromatic receptor pockets.
[18F]-SPA-RQ [18F]-2-fluoromethoxy-5-(5-trifluoromethyl-tetrazol-1-yl)-benzyl-amine
  • Key Differences: The fluorinated tetrazole and benzyl groups in [18F]-SPA-RQ introduce strong electron-withdrawing effects, contrasting with the electron-rich benzyl(cyclopropyl)amino group in the target compound.
  • Pharmacokinetics : Fluorine atoms enhance metabolic stability and bioavailability, while cyclopropyl groups may confer similar advantages but with reduced polarity .

Molecular Weight and Drug-Likeness

The target compound’s molecular weight (287.41 g/mol ) aligns with Lipinski’s “Rule of Five” (MW < 500), suggesting favorable oral bioavailability. Comparatively:

  • LY303870 (Lanepitant) : MW ~500–600 g/mol (complex indole-piperidine structure) .
  • GR159897 : MW 403.53 g/mol (bulky sulfinyl and indole groups) .

The target compound’s smaller size may improve solubility and tissue penetration but could reduce binding affinity for larger receptors.

Inferred Pharmacological Properties

GPCR/Ion Channel Modulation

  • Cyclopropyl Group: Known to enhance metabolic stability by resisting cytochrome P450 oxidation, a feature shared with L-742694 (a morpholine derivative with trifluoromethyl groups) .
  • Benzyl Substituent : Similar to SR140333 (a piperidine-based NK1 antagonist), the benzyl group may facilitate π-π stacking with aromatic residues in GPCR binding pockets .

Stereochemical Considerations

The (3S) configuration of the target compound contrasts with (2S,3S) stereochemistry in CP99994 . Stereochemistry critically impacts receptor selectivity; for example, SR48968 (Saredutant) uses (S)-chirality for NK2 receptor antagonism .

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